N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety and a hydroxy-phenylpentyl group linked through an oxalamide bridge, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its molecular properties
Result of Action
Similar compounds have been found to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and hydroxy-phenylpentyl intermediates. Common reagents used in these reactions include PdCl2, xantphos, Cs2CO3, and 1,4-dioxane . The reaction conditions often involve high temperatures (e.g., 130°C) and prolonged reaction times (e.g., 24 hours) to ensure complete conversion of reactants to the desired product
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-11-9-15(14-4-2-1-3-5-14)8-10-21-19(24)20(25)22-16-6-7-17-18(12-16)27-13-26-17/h1-7,12,15,23H,8-11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCWFYGAJZSHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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